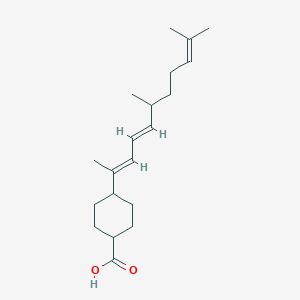
indol-3-ylacetyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indol-3-ylacetyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of indol-3-ylacetic acid. It derives from a coenzyme A and an indole-3-acetic acid. It is a conjugate acid of an indol-3-ylacetyl-CoA(4-).
Aplicaciones Científicas De Investigación
Plant Growth and Hormone Regulation
Indol-3-ylacetyl-CoA in Plant Growth : Research indicates that indol-3-ylacetyl-CoA derivatives, such as 1-O-(indol-3'-ylacetyl)-beta-D-glucopyranose, have a significant growth-promoting effect in plants. This effect surpasses that of indol-3-ylacetic acid, suggesting a crucial role in plant development (Keglević & Pokorný, 1969).
Enzymatic Synthesis in Plants : Studies have shown that specific enzymes in plants like Zea mays can catalyze the formation of indol-3-ylacetyl-CoA derivatives, such as indol-3-ylacetyl-myo-inositol, from indol-3-ylacetic acid and UDP-glucose. This synthesis is vital for plant hormone regulation (Michalczuk & Bandurski, 1982).
Enzyme Characterization and Applications
Characterization of Related Enzymes : Research has been conducted on the purification and characterization of enzymes like indol-3-ylacetylglucose:myo-inositol indol-3-ylacetyltransferase. These enzymes are involved in transferring indol-3-ylacetate from indol-3-ylacetyl-CoA derivatives to other molecules, which is crucial for understanding plant hormone dynamics (Kęsy & Bandurski, 1990).
Enzyme Synthesis and Antibody Preparation : Studies on the synthesis of indol-3-ylacetylglucose synthase and the preparation of antibodies to this enzyme have provided insights into the biosynthesis of indol-3-ylacetic acid conjugates in plants like maize, aiding in understanding plant growth mechanisms (Kowalczyk & Bandurski, 1991).
Biological Activity and Metabolism
Metabolism of Indole-3-acetic Acid : Metabolites of indole-3-acetic acid, such as N-(6-hydroxyindol-3-ylacetyl)-phenylalanine, have been identified in plants like Arabidopsis thaliana. These metabolites are important for understanding the metabolic processes of IAA in plants (Kai et al., 2007).
Stable-Isotope Labeled Metabolites : The synthesis of stable-isotope labeled metabolites of indol-3-ylacetic acid, important for plant growth and development, aids in the study of plant hormone regulation and their physiological significance (Ilić et al., 1997).
Enzymatic Synthesis and Hydrolysis
- Enzymatic Hydrolysis and Synthesis : Studies reveal the enzymatic synthesis of indol-3-ylacetyl-myo-inositol and its hydrolysis, shedding light on the hormone metabolizing processes in plants. Understanding these processes is crucial for manipulating plant growth and development (Kowalczyk & Bandurski, 1990).
Structural Analysis and Synthesis
Structural Analysis : Crystal structure analysis of compounds like N-(indol-3-ylacetyl)-L-valine provides insights into their stereochemical properties, aiding in understanding their biological activity and potential applications in agriculture and biotechnology (Kojić-Prodić et al., 1993).
Synthesis Techniques : Research on the synthesis and functionalization of indoles through various chemical reactions, including palladium-catalyzed reactions, offers methods for producing biologically active compounds, potentially useful in plant science and pharmaceuticals (Cacchi & Fabrizi, 2005).
Propiedades
Nombre del producto |
indol-3-ylacetyl-CoA |
|---|---|
Fórmula molecular |
C31H43N8O17P3S |
Peso molecular |
924.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(1H-indol-3-yl)ethanethioate |
InChI |
InChI=1S/C31H43N8O17P3S/c1-31(2,26(43)29(44)34-8-7-21(40)33-9-10-60-22(41)11-17-12-35-19-6-4-3-5-18(17)19)14-53-59(50,51)56-58(48,49)52-13-20-25(55-57(45,46)47)24(42)30(54-20)39-16-38-23-27(32)36-15-37-28(23)39/h3-6,12,15-16,20,24-26,30,35,42-43H,7-11,13-14H2,1-2H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,36,37)(H2,45,46,47)/t20-,24-,25-,26+,30-/m1/s1 |
Clave InChI |
WXOGUAPLOCTRFO-HSJNEKGZSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CNC5=CC=CC=C54)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CNC5=CC=CC=C54)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z,7E)-(1S,3R)-23-aza-23-[3-(1-hydroxy-1-methylethyl)-phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263004.png)



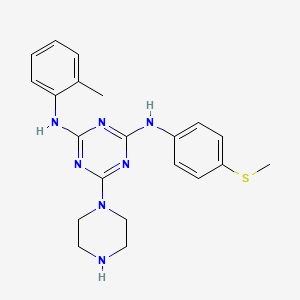
![4-(1-azepanylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1263014.png)
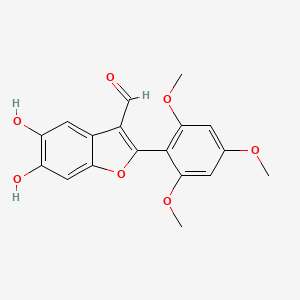

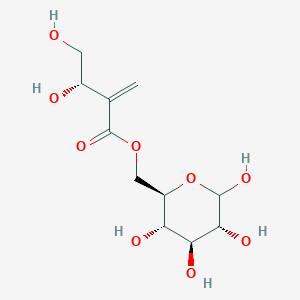
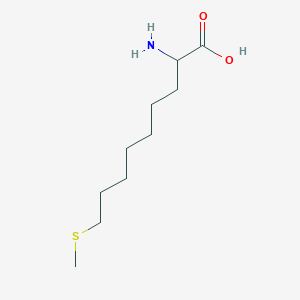
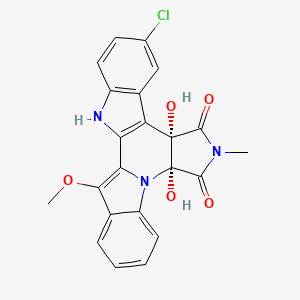

![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)
